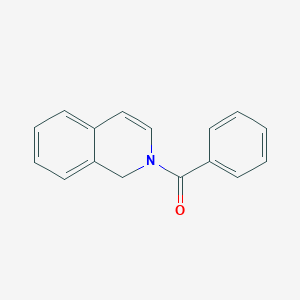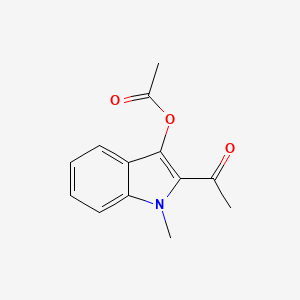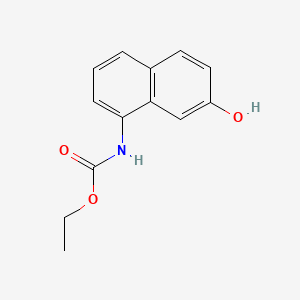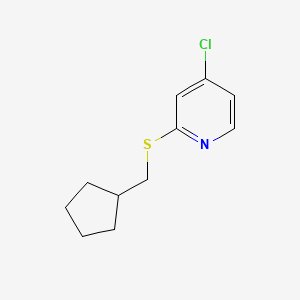![molecular formula C13H9ClN2 B11877323 3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
3-Chloro-7-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 3-Chloro-7-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve continuous flow processes to ensure higher yields and purity.
Chemical Reactions Analysis
3-Chloro-7-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Chloro-7-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-7-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The pathways involved often include the inhibition of key enzymes or the activation of specific signaling pathways .
Comparison with Similar Compounds
3-Chloro-7-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 3-Amino-7-phenylimidazo[1,2-a]pyridine
- 3-Bromo-7-phenylimidazo[1,2-a]pyridine
- 3-Methyl-7-phenylimidazo[1,2-a]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical reactivity and applications. The presence of different substituents can lead to variations in their biological activity, making each compound unique in its own right .
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-7-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-9-15-13-8-11(6-7-16(12)13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YTQLUKPBCSAXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)





![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)







